REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])C.[NH2:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([C:15]([O:17][CH3:18])=[O:16])[CH:10]=1>C(O)=O>[CH:1]([NH:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([C:15]([O:17][CH3:18])=[O:16])[CH:10]=1)=[O:3]
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Name
|
|
Quantity
|
11 g
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Type
|
reactant
|
Smiles
|
NC1=CC(=NC=C1)C(=O)OC
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Name
|
|
Quantity
|
41.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
20 g
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Type
|
solvent
|
Smiles
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C(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
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Details
|
was stirred for 30 minutes at 50° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the mixture was stirred for 2 hours at 70°-75° C
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Duration
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2 h
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Type
|
CUSTOM
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Details
|
After the removal of the solvent from the reaction mixture
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Type
|
CUSTOM
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Details
|
the residue was recrystallized from ethanol (160 ml.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=CC(=NC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |